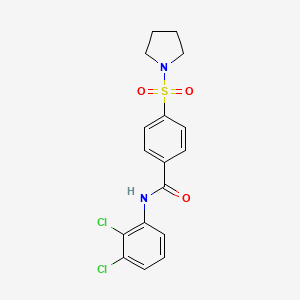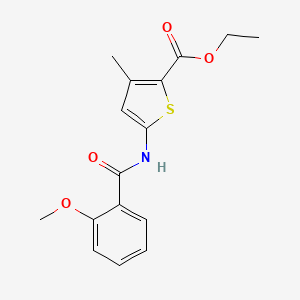
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide (MNC) is a small molecule that has attracted significant attention in recent years due to its potential applications in the fields of medicinal chemistry and drug discovery. MNC is a member of the chromene family of compounds, which are characterized by their heterocyclic ring structures and are known to possess a wide range of biological activities. MNC has been extensively studied for its potential therapeutic effects in various disease models, including cancer, inflammation, and neurodegenerative diseases.
Mecanismo De Acción
Target of Action
Related compounds such as n,n-bis(4-methoxyphenyl)naphthalen-2-amine derivatives have been used as hole-transporting materials (htms) in perovskite solar cells .
Mode of Action
It can be inferred from related compounds that they interact with their targets by facilitating the transport of holes (positive charges) from the perovskite layer to the metal electrodes in solar cells .
Biochemical Pathways
In the context of perovskite solar cells, the compound likely influences the electron-hole recombination process .
Result of Action
Related compounds have been shown to improve the power conversion efficiency of perovskite solar cells by enhancing hole mobility and film morphology .
Action Environment
The action, efficacy, and stability of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide would be influenced by various environmental factors. For instance, in the context of solar cells, factors such as light intensity, temperature, and humidity could potentially affect its performance .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide is a small molecule that is relatively easy to synthesize and purify, making it an ideal candidate for laboratory experiments. However, it is important to note that N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide is a potent compound, and caution should be taken when handling it in the laboratory.
Direcciones Futuras
The potential therapeutic applications of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide are still being explored. Future research should focus on further elucidating the precise molecular mechanisms of action of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide, as well as identifying potential new therapeutic targets and applications. Additionally, further research should be conducted to explore the potential synergistic effects of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide in combination with other compounds or drugs. Finally, further research should be conducted to evaluate the safety and efficacy of N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide in clinical trials.
Métodos De Síntesis
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide can be synthesized via a three-step synthesis process. The first step involves the condensation of 4-methoxynaphthalene-1-carbaldehyde with 2-amino-4-methylthiazole to form the chromene intermediate. The second step is the oxidation of the intermediate with a mild oxidizing agent such as potassium permanganate to form the desired N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide product. The third step is the purification of the N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide product by recrystallization or column chromatography.
Aplicaciones Científicas De Investigación
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been widely studied for its potential therapeutic effects in various disease models. In cancer, N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been found to inhibit the growth of various cancer cell lines, including ovarian, breast, and melanoma cells. In inflammation, N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been found to reduce inflammation and oxidative stress in animal models of inflammatory diseases. In neurodegenerative diseases, N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide has been found to protect against neuronal damage and improve cognitive function in animal models of Alzheimer’s and Parkinson’s diseases.
Propiedades
IUPAC Name |
N-(4-methoxynaphthalen-1-yl)-4-oxochromene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15NO4/c1-25-18-11-10-16(13-6-2-3-7-14(13)18)22-21(24)20-12-17(23)15-8-4-5-9-19(15)26-20/h2-12H,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFDZBCCOHRVODF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxynaphthalen-1-yl)-4-oxo-4H-chromene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

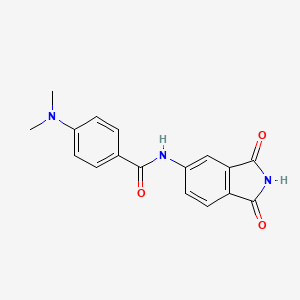
![N-{2-butyl-3-oxo-2-azatricyclo[6.3.1.0^{4,12}]dodeca-1(11),4,6,8(12),9-pentaen-9-yl}-4-(morpholine-4-sulfonyl)benzamide](/img/structure/B6524139.png)

![methyl 3-[4-(methoxycarbonyl)benzamido]-5-phenylthiophene-2-carboxylate](/img/structure/B6524148.png)
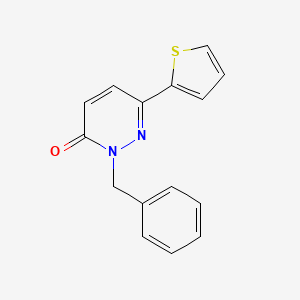

![2-[(2-methylphenyl)methyl]-6-(thiophen-2-yl)-2,3-dihydropyridazin-3-one](/img/structure/B6524191.png)
![2-[6-oxo-3-(thiophen-2-yl)-1,6-dihydropyridazin-1-yl]acetonitrile](/img/structure/B6524199.png)
![N-[4-(adamantan-1-yl)-2-methylphenyl]-2,4-dimethoxybenzamide](/img/structure/B6524205.png)
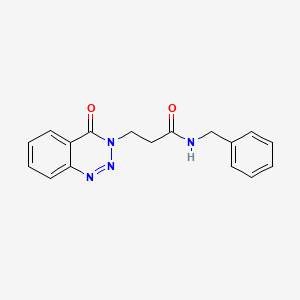
![2-[(4-methylphenyl)methyl]-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B6524212.png)
![9-(2,6-difluorobenzenesulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6524222.png)
